FR194738
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Overview
Description
FR194738 is a small molecule inhibitor of squalene epoxidase, an enzyme involved in the biosynthesis of cholesterol. It has shown potent inhibitory activity against squalene epoxidase in various cell homogenates and has been studied for its potential therapeutic applications in conditions related to cholesterol metabolism .
Preparation Methods
The synthesis of FR194738 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
FR194738 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
FR194738 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of squalene epoxidase and its effects on cholesterol biosynthesis.
Biology: In biological research, this compound is used to investigate the role of squalene epoxidase in cellular metabolism and its potential as a target for therapeutic intervention.
Medicine: this compound has shown promise in preclinical studies for the treatment of hypercholesterolemia and other metabolic disorders.
Mechanism of Action
FR194738 exerts its effects by inhibiting the activity of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the production of cholesterol and other sterols, leading to decreased cholesterol levels in cells and tissues .
The molecular targets of this compound include squalene epoxidase and other components of the cholesterol biosynthesis pathway. The inhibition of squalene epoxidase disrupts the normal metabolic processes, leading to the accumulation of squalene and reduced levels of downstream sterols .
Comparison with Similar Compounds
FR194738 is unique among squalene epoxidase inhibitors due to its high potency and specificity. Similar compounds include:
Naftifine hydrochloride: Another squalene epoxidase inhibitor with antifungal activity.
Terbinafine: A well-known antifungal agent that also targets squalene epoxidase.
Butenafine: An antifungal compound with a similar mechanism of action.
Compared to these compounds, this compound has shown superior inhibitory activity and a broader range of potential therapeutic applications, particularly in the treatment of metabolic disorders and certain cancers .
Properties
IUPAC Name |
(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO2S.ClH/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24;/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3;1H/b10-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCWZZDUAVANHV-VRTOBVRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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